2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is an organotin compound that features a pyrimidine ring substituted with a methylsulfonyl group at the second position and a tributylstannyl group at the fifth position. This compound is of interest due to its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as malonate derivatives with S-methylisothiouronium sulfate.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via oxidation reactions using oxidizing agents like oxone in a water-acetone mixture.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other groups through Stille coupling reactions.
Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Stille Coupling Reactions: These reactions typically involve palladium catalysts and organohalides as reagents.
Oxidation Reactions: Oxidizing agents such as oxone are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions can produce a variety of substituted pyrimidines depending on the organohalide used.
Scientific Research Applications
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates through Stille coupling reactions.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine in chemical reactions involves the activation of the stannyl group by palladium catalysts, facilitating the formation of carbon-carbon bonds. The methylsulfonyl group can also participate in various reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)-4-(tributylstannyl)pyrimidine: Similar in structure but with the stannyl group at the fourth position.
2-(Tributylstannyl)pyrimidine: Lacks the methylsulfonyl group, making it less reactive in certain reactions.
Uniqueness
2-(Methylsulfonyl)-5-(tributylstannyl)pyrimidine is unique due to the presence of both the methylsulfonyl and tributylstannyl groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tributyl-(2-methylsulfonylpyrimidin-5-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O2S.3C4H9.Sn/c1-10(8,9)5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHTVQOGUAOHDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2SSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376860 |
Source
|
Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122476-85-1 |
Source
|
Record name | 2-(Methanesulfonyl)-5-(tributylstannyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.